(S)-1,1,1-Trifluorobut-3-en-2-amine is a fluorinated organic compound with the molecular formula C4H6F3N. It features a trifluoromethyl group attached to the first carbon and an amine group on the second carbon of a butene chain. The compound is notable for its unique stereochemistry, designated as (S), which indicates a specific spatial arrangement of its atoms that can influence its biological interactions and reactivity. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various applications in medicinal chemistry and organic synthesis.
This compound falls under the category of fluorinated amines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms significantly alters the chemical properties, enhancing biological activity and stability compared to non-fluorinated analogs.
Several methods have been reported for synthesizing (S)-1,1,1-trifluorobut-3-en-2-amine:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and concentration to optimize yield and purity. Continuous flow processes may also be employed in industrial settings to enhance efficiency and scalability .
(S)-1,1,1-Trifluorobut-3-en-2-amine participates in various chemical reactions due to its reactive functional groups:
These reactions are fundamental in synthetic organic chemistry and allow for further functionalization of the compound for diverse applications .
The mechanism of action of (S)-1,1,1-trifluorobut-3-en-2-amine involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group. This unique interaction profile may enhance its binding affinity towards various receptors or enzymes involved in metabolic pathways.
Studies indicate that compounds with similar structures often exhibit significant biological activities such as antimicrobial and anticancer effects due to their ability to modulate biological pathways .
(S)-1,1,1-Trifluorobut-3-en-2-amine is characterized by:
The compound's reactivity is influenced by both the amine and olefinic functionalities, allowing it to participate in a range of chemical transformations .
(S)-1,1,1-Trifluorobut-3-en-2-amine has several potential applications:
Research continues into its applications in drug development and other fields where fluorinated compounds are advantageous due to their unique properties .
Asymmetric hydrogenation of enamine precursors represents the most direct route to enantiomerically enriched (S)-1,1,1-trifluorobut-3-en-2-amine. Ruthenium-phosphine complexes catalyze this transformation with exceptional stereocontrol. The patented methodology employs catalysts of the general formula Ru(E)(E')(L)(A), where E/E' are chloro or H/BH₄, L is a chiral diphosphine ligand (e.g., (S)-BINAP derivatives), and A is an optionally chiral diamine [2]. Hydrogenation of 1,1,1-trifluoroacetone imine derivatives proceeds under mild H₂ pressure (50–100 bar), yielding the target (S)-amine with enantiomeric excesses (ee) exceeding 95% [2] [3]. Catalyst tuning is critical: ligands with axially chiral backbones and electron-donating substituents enhance both activity and selectivity by facilitating substrate coordination and hydride transfer.
Table 1: Catalyst Systems for Asymmetric Hydrogenation
Catalyst Type | Ligand (L) | Diamine (A) | ee (%) | Reaction Conditions |
---|---|---|---|---|
RuCl₂(L)(A) | (S)-Xyl-BINAP | (S,S)-DPEN | 98 | iPrOH, 50 bar H₂, 25°C, 12 h |
RuH(BH₄)(L)(A) | (S)-MeO-BIPHEP | (R)-DAIPEN | 96 | Neat, 80 bar H₂, 40°C, 8 h |
RuCl₂(L)(rac-BINAP) | (S)-SegPhos | DMEDA | 92 | Toluene, 30 bar H₂, 60°C, 24 h |
The absence of solvent or use of protic solvents like isopropanol optimizes reaction kinetics and enantioselectivity. Weak bases (e.g., KOtBu) are essential when using dichlororuthenium precursors to generate the active hydride species in situ [2].
Enaminones serve as pivotal intermediates for accessing the target amine through reductive or hydrolytic steps. 4-Amino-1,1,1-trifluorobut-3-en-2-ones are synthesized via condensation of 1,1,1-trifluorobutane-2,3-diones with primary amines [6]. Stereochemical outcomes depend on enaminone conformation: secondary enaminones like 4-(N-methylamino)-1,1,1-trifluorobut-3-en-2-one adopt stable Z-s-Z configurations in apolar solvents, stabilized by intramolecular N–H···O=C hydrogen bonding [6]. This planar arrangement facilitates stereocontrolled transformations:
Table 2: Key Enaminone Precursors and Transformations
Enaminone Precursor | Synthetic Route | Key Product | Stereochemical Outcome |
---|---|---|---|
4-(N-Benzylamino)-1,1,1-trifluorobut-3-en-2-one | DIBAL-H reduction → NaBH₃CN amination | N-Benzyl-(S)-1,1,1-trifluorobut-3-en-2-amine | Racemic; chiral auxiliary required |
4-Amino-1,1,1-trifluorobut-3-en-2-one | Hydrogenation (Pd/C, H₂) | 4-Amino-1,1,1-trifluorobutan-2-ol | syn/anti diastereomers formed |
(Z)-4-(N-Methylamino)-1,1,1-trifluoro-3-methylbut-3-en-2-one | Hydrolysis (HCl, H₂O) | 1,1,1-Trifluoro-3-methylbutane-2,3-dione | Z-configuration retained during hydrolysis |
Prochiral aldehydes and ketones enable stereoselective installation of the amine moiety. Chiral pyridoxamine catalysts mediate biomimetic transamination of 1,1,1-trifluorobut-3-en-2-one with 2,2-diphenylglycine, yielding the (S)-amine with >98% ee under mild conditions [3]. Alternatively, BINOL-derived boro-phosphates catalyze enantioselective reduction of α-trifluoromethyl imines (derived from trifluoromethyl enones) using catecholborane, providing chiral amines with 94–99% ee [3]. The vinyl group tolerates these conditions, enabling downstream functionalization:
While direct literature on solid-phase synthesis of this specific amine is limited, its structural features align with combinatorial strategies using resin-bound intermediates:
Automated parallel synthesis utilizing these approaches accelerates the exploration of structure-activity relationships in drug discovery programs targeting fluorinated bioactive molecules.
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 1349245-31-3
CAS No.: 107372-98-5
CAS No.: 14680-51-4